

An In-Depth Technical Guide to the Structural Elucidation of Novel Methasterone Metabolites

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Compound of Interest

Compound Name: Methasterone

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This technical guide provides a comprehensive overview of the structural elucidation of novel metabolites of the synthetic anabolic-androgenic steroid, **Methasterone** (also known as 17 β -hydroxy-2 α ,17 α -dimethyl-5 α -androstan-3-one). The guide details the various metabolites identified in human and in vitro studies, outlines the experimental protocols for their detection and characterization, and visualizes the metabolic pathways and analytical workflows.

Identified Methasterone Metabolites

The metabolism of **Methasterone** is extensive, involving both Phase I and Phase II biotransformations. Numerous metabolites have been identified, primarily in urine, through studies involving human administration, in vitro incubation with human liver S9 fractions, and microbial transformations.^{[1][2][3][4][5]} The primary routes of Phase I metabolism include hydroxylation, oxidation, reduction, and epimerization.^{[1][3]} Phase II metabolism mainly involves glucuronidation and sulfation.^{[1][3]}

Below is a summary of the key metabolites identified in various studies.

Metabolite ID	Proposed Structure	Biological Matrix	Analytical Method(s)	Reference(s)
M1	17 β -hydroxy-2 α ,17 α -dimethyl-5 β -androstan-3-one	Human Urine	GC-MS	[2][6]
M2	2 α ,17 α -dimethyl-5 α -androsta-3 α ,17 β -diol	Human Urine	GC-MS	[1][6]
M3	2 α ,17 α -dimethyl-5 α -androsta-3 β ,17 β -diol	Human Urine	GC-MS	[1]
M4	2 α ,17 α -dimethyl-5 α -androsta-2 β ,3 α ,17 β -triol	Human Urine	GC-MS	[1]
M5	Isomer of M4	Human Urine	GC-MS	[1]
M6	2 α ,17 α -dimethyl-5 α -androsta-3 α ,17 β -diol-16-one	Human Urine	GC-MS	[1]
M7	2 α ,17 α -dimethyl-5 α -androsta-3 α ,16 ξ ,17 β -triol	Human Urine	GC-MS	[1]
M8	2 α ,17 α -dimethyl-5 α -androsta-2 β ,3 α ,16 ξ ,17 β -tetrol	Human Urine	GC-MS	[1]
M9	18-nor-2 α ,17,17-trimethyl-5 α -androst-13-en-3 α ,17 β -diol	Human Urine	GC-MS	[1]

G2	18-nor-17 β -hydroxymethyl-2 α , 17 α -dimethyl-androst-13-en-3 α -ol- ξ -O-glucuronide	Human Urine	LC-QTOF-MS	[3]
S1, S2	Sulfate Conjugates	Human Urine	LC-QTOF-MS	[3]
MTS-M3	2 α ,17 α -dimethyl-5 ξ -androstane-3 α ,12 ξ ,16 ξ ,17 β -tetrol	Human Liver S9	GC-Orbitrap-HRMS	[4]
Metabolite 2	6 β ,7 β ,17 β -trihydroxy-2 α ,17 α -dimethyl-5 α -androstane-3-one	Cunninghamella blakesleeana	NMR, MS	[5] [7]
Metabolite 3	6 β ,7 α ,17 β -trihydroxy-2 α ,17 α -dimethyl-5 α -androstane-3-one	Cunninghamella blakesleeana	NMR, MS	[5] [7]
Metabolite 4	6 α ,17 β -dihydroxy-2 α ,17 α -dimethyl-5 α -androstane-3,7-dione	Cunninghamella blakesleeana	NMR, MS	[5] [7]
Metabolite 5	3 β ,6 β ,17 β -trihydroxy-2 α ,17 α -dimethyl-5 α -androstane-7-one	Macrophomina phaseolina	NMR, MS	[5] [7]

Metabolite 6	7 α ,17 β - dihydroxy- 2 α ,17 α -dimethyl- 5 α -androstane-3- one	Macrophomina phaseolina	NMR, MS	[5] [7]
Metabolite 7	6 β ,9 α ,17 β - trihydroxy- 2 α ,17 α -dimethyl- 5 α -androstane-3- one	Macrophomina phaseolina	NMR, MS	[5] [7]

Experimental Protocols

The structural elucidation of **Methasterone** metabolites relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Sample Preparation from Human Urine

This protocol is adapted from studies focused on identifying Phase I and Phase II metabolites in human urine following oral administration of **Methasterone**.[\[1\]](#)[\[3\]](#)

a) Preparation for Glucuronide Fraction Analysis (Phase I metabolites):

- To 2 mL of urine, add an internal standard (e.g., 17 α -methyltestosterone).
- Adjust the pH to 7.0 with a phosphate buffer.
- Add 50 μ L of β -glucuronidase from *E. coli*.
- Incubate the mixture at 50°C for 1 hour to enzymatically hydrolyze the glucuronide conjugates.
- After cooling to room temperature, add 250 μ L of a potassium carbonate/bicarbonate buffer (20% w/v, pH 9.6).

- Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by vortexing for 5 minutes and centrifuging at 1500 x g for 5 minutes.
- Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- The dried residue is then ready for derivatization for GC-MS analysis.

b) Preparation for Direct Analysis of Sulfate and Free Metabolites (Phase II):

- To 4 mL of urine, add an internal standard.
- Alkalinize the sample to pH 10 with 500 µL of an aqueous potassium carbonate/bicarbonate buffer (20% w/v).
- Extract with 5 mL of TBME, vortex for 5 minutes, and centrifuge at 1500 x g for 5 minutes.
- The organic layer, containing free metabolites, is separated and evaporated to dryness.
- The aqueous layer can be further processed for the analysis of sulfate conjugates, typically by solid-phase extraction or direct injection onto an LC-MS/MS system.

In Vitro Metabolism with Human Liver S9 Fraction

This protocol is a general procedure for studying the in vitro metabolism of **Methasterone** using human liver S9 fractions to generate and identify metabolites.^[4]

- Prepare an incubation mixture containing:
 - Human liver S9 fraction (final protein concentration typically 1 mg/mL).
 - **Methasterone** (e.g., 10 µM final concentration, dissolved in a suitable solvent like methanol, final solvent concentration <1%).
 - Phosphate buffer (e.g., 100 mM, pH 7.4).
 - Cofactors for Phase I metabolism: NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM

magnesium chloride).

- Cofactors for Phase II metabolism (optional, can be added for studying conjugation): UDPGA (for glucuronidation) and PAPS (for sulfation).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the cofactor solution.
- Incubate at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
- Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes).
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
- The supernatant is collected, evaporated, and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl and keto groups of the steroids are typically derivatized to increase their volatility and improve their chromatographic and mass spectrometric properties. A common derivatization procedure is silylation.^[1]

- To the dried residue from the sample preparation step, add 100 µL of a derivatizing agent mixture. A common mixture is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol (1000:2:3, v/w/v).
- Vortex the mixture and heat at 60°C for 20-30 minutes.
- After cooling, the sample is ready for injection into the GC-MS system.

GC-MS and LC-MS/MS Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS):

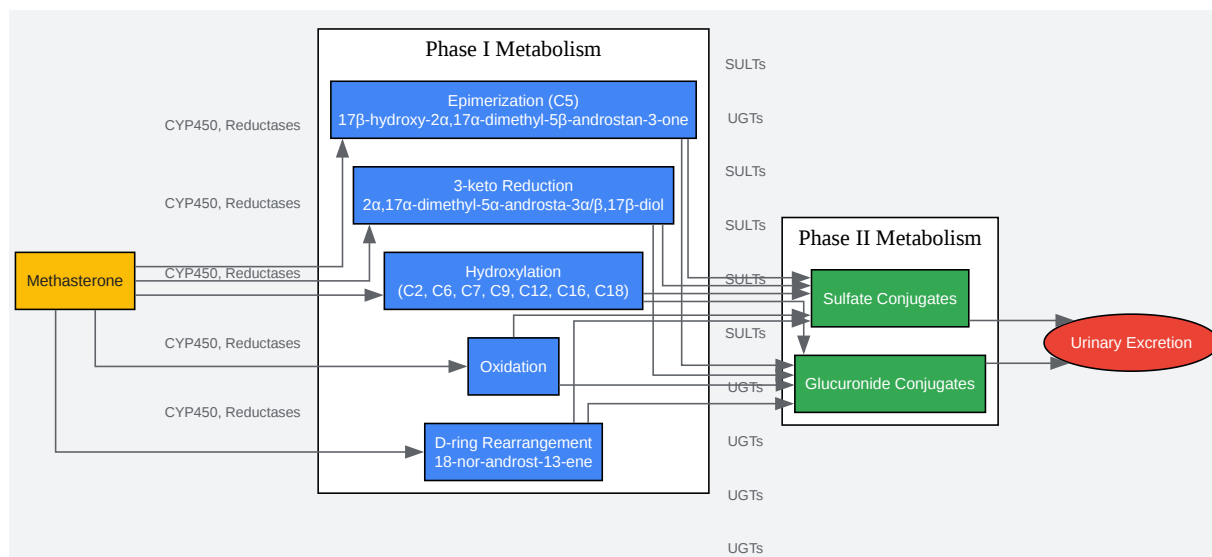
- **Chromatographic Separation:** A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness), is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 320°C) to separate the different metabolites.
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full-scan mode to identify unknown metabolites and in selected-ion monitoring (SIM) mode for targeted analysis and quantification.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- **Chromatographic Separation:** Reversed-phase chromatography is typically employed, often with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is used to separate the metabolites.
- **Mass Spectrometry:** Electrospray ionization (ESI), in both positive and negative ion modes, is used to ionize the metabolites. A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a QTOF or Orbitrap) is used to acquire MS and MS/MS spectra for structural elucidation and sensitive detection.

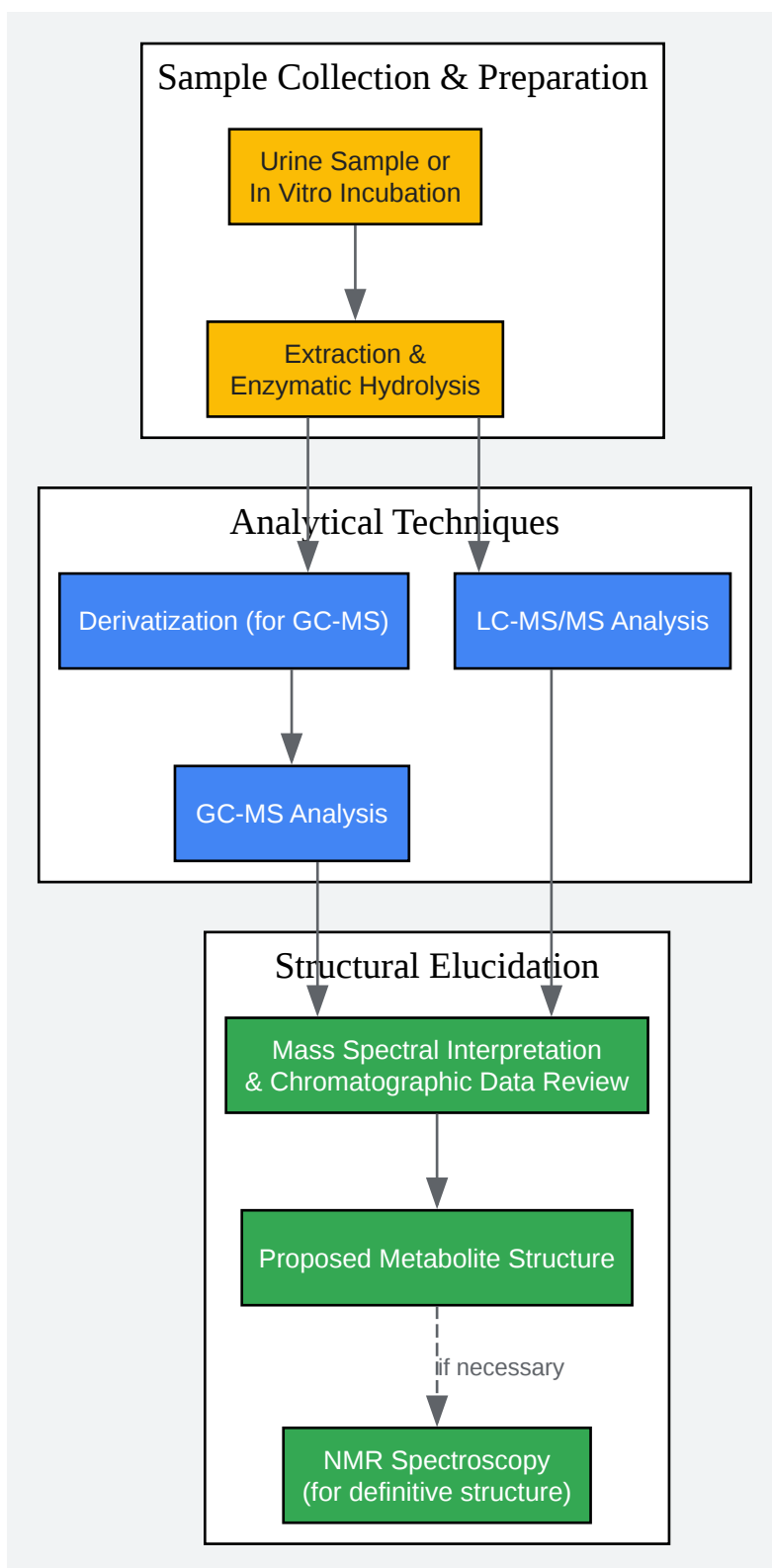
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the metabolic pathways of **Methasterone** and a typical experimental workflow for metabolite identification.



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Caption: Proposed metabolic pathway of **Methasterone**.



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